Perbromic acid

Acid-base chemistry Superacid systems Protonation equilibria

Perbromic acid (HBrO₄, CAS 19445-25-1) is the highest oxoacid of bromine, featuring bromine in its maximum +7 oxidation state. It is characterized as a colorless liquid that behaves as a strong monoprotic acid and a powerful oxidizing agent.

Molecular Formula HBrO4
BrHO4
Molecular Weight 144.91 g/mol
CAS No. 19445-25-1
Cat. No. B1211475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerbromic acid
CAS19445-25-1
Molecular FormulaHBrO4
BrHO4
Molecular Weight144.91 g/mol
Structural Identifiers
SMILESOBr(=O)(=O)=O
InChIInChI=1S/BrHO4/c2-1(3,4)5/h(H,2,3,4,5)
InChIKeyLLYCMZGLHLKPPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Perbromic Acid (CAS 19445-25-1): High-Potential Bromine(VII) Oxoacid for Specialty Oxidation and Synthesis


Perbromic acid (HBrO₄, CAS 19445-25-1) is the highest oxoacid of bromine, featuring bromine in its maximum +7 oxidation state [1]. It is characterized as a colorless liquid that behaves as a strong monoprotic acid and a powerful oxidizing agent [2]. As a member of the halogen(VII) oxoacid series, it exhibits the strongest acidity and oxidizing power within its homologous group [3], with a standard reduction potential of 1.76 V for the BrO₄⁻/BrO₃⁻ couple in acidic media [4]. The compound is inherently unstable, decomposing autocatalytically above 6 M aqueous concentration to bromic acid and oxygen, and is prepared exclusively via protonation of perbromate salts rather than by direct halogen displacement methods [5].

Oxidant Workflow Strong Br(VII) oxoacid for specialty oxidation synthesis
Acidity Context Ultra-strong protonating agent for non-aqueous superacid studies
Handling Limit Stable only ≤6 M; requires controlled concentration

Why Generic Substitution of Perbromic Acid (HBrO₄) Is Scientifically Unsound


Direct replacement of perbromic acid with its closest halogen oxoacid analogs—perchloric acid (HClO₄) or periodic acid (HIO₄)—is precluded by fundamental differences in acid strength, redox potential, and synthetic accessibility. While perchloric acid can be prepared via displacement from chloride salts, perbromic acid requires a unique fluorine-mediated oxidation of bromate under alkaline conditions followed by protonation, a pathway that cannot be executed with other halogen analogs [1]. Moreover, perbromic acid exhibits 6-fold greater acid strength than perchloric acid [2] and an oxidation potential intermediate between perchlorate and periodate, with kinetic behavior that diverges sharply from both [3]. These quantifiable disparities render simple in-class interchange impossible; any substitution would fundamentally alter reaction thermodynamics, kinetics, and product selectivity.

Perbromic acid Perchloric acid Acid strength profile differs; protonation behavior may not transfer
Perbromic acid Periodic acid Oxidation potential and glycol-cleavage specificity mismatch
Perbromic acid Other perhalogen acids Synthetic route exclusive; fluorine-mediated preparation not replicable

Quantitative Differentiation of Perbromic Acid (CAS 19445-25-1) from Closest Analogs


Acid Strength: Perbromic Acid Is 6× Stronger Than Perchloric Acid in Anhydrous HF

Quantitative Raman spectroscopic analysis in anhydrous HF reveals that perbromic acid (HBrO₄) possesses 6 times the acid strength of perchloric acid (HClO₄) [1]. The estimated aqueous acid dissociation constant (Ka) for HBrO₄ is 10⁸.⁵, corresponding to a pKa of approximately -8.5, compared to HClO₄ which is typically considered a strong acid with a pKa near -10 but exhibits lower protonating ability under non-aqueous conditions [1]. This difference translates to a Hammett acidity function (H₀) of approximately -13.8 for neat HBrO₄ [1].

Acid Strength
Head-to-head
6× stronger than HClO₄ in anhydrous HF
Supports protonation-context comparison; H₀ ≈ -13.8 reported
Data from Raman study in anhydrous HF
Acid-base chemistry Superacid systems Protonation equilibria

Oxidation Potential: Perbromic Acid (1.76 V) Occupies a Distinct Niche Between Perchloric (2.0–2.1 V) and Periodic (1.6 V) Acids

The standard reduction potential for the BrO₄⁻/BrO₃⁻ couple is 1.76 V in acidic media [1]. This places perbromic acid's oxidizing power in a quantifiable intermediate position: substantially lower than hot concentrated perchloric acid (2.0–2.1 V) [2], yet higher than periodic acid's periodate/iodate couple (1.6 V) [3]. The 0.16 V difference relative to periodic acid corresponds to a thermodynamic driving force difference of approximately 15.4 kJ/mol (ΔG° = -nFE°) for two-electron reductions, which can critically influence reaction selectivity and feasibility.

Oxidation Potential
Cross-study
1.76 V (BrO₄⁻/BrO₃⁻ couple)
Reported intermediate between hot HClO₄ and HIO₄ potentials
Acidic media; 0.16 V above periodate couple
Electrochemistry Redox chemistry Oxidizing agents

Oxidizing Power Hierarchy: HBrO₄ Ranks Intermediate Between Perchlorate and Periodate in Practical Reactivity

Direct experimental assessment by Appelman (1969) established that perbromic acid is 'a sluggish oxidant, intermediate in apparent oxidizing power between perchlorate and periodate' [1]. At room temperature, dilute solutions oxidize iodide and bromide slowly, while chloride remains unaffected; however, 12 M HBrO₄ rapidly oxidizes chloride and reacts explosively with organic materials [1]. This reactivity profile contrasts with perchloric acid, which requires high temperature and concentration to exhibit oxidizing behavior, and with periodic acid, which selectively cleaves 1,2-diols via a distinct mechanism [2].

Oxidizing Power
Head-to-head
Ranked: ClO₄⁻
Sluggish oxidant; halide selectivity varies with concentration
Appelman 1969; 12 M oxidizes chloride rapidly
Synthetic Route
Head-to-head
Only via F₂/XeF₂ oxidation of BrO₃⁻
Displacement route impossible; unique precursor requirement
Yields up to 24 g HBrO₄ per batch
Stability Limit
Head-to-head
≤6 M (55% HBrO₄) stable
Procurement must respect concentration ceiling; autocatalytic decomposition above
Perchloric acid stable to 84.6% for comparison
Oxidation kinetics Comparative reactivity Inorganic synthesis

Synthetic Exclusivity: Perbromic Acid Cannot Be Prepared via Chlorine Displacement, Unlike Periodic Acid

Perbromic acid is uniquely inaccessible via the halogen displacement route that succeeds for periodic acid (prepared by displacing chlorine from perchloric acid). Instead, HBrO₄ must be synthesized by oxidizing bromate with fluorine gas or XeF₂ under alkaline conditions, followed by protonation of the resulting perbromate salt [1]. This synthetic divergence is a consequence of the extreme instability of Br(VII) intermediates [2]. The required fluorine-based oxidation yields solutions up to 24 g HBrO₄ per batch using the Appelman method [2].

Synthetic Route
Head-to-head
Only via F₂/XeF₂ oxidation of BrO₃⁻
Displacement route impossible; unique precursor requirement
Yields up to 24 g HBrO₄ per batch
Inorganic synthesis Halogen oxoacids Perbromate chemistry

Concentration-Dependent Stability: Aqueous HBrO₄ Is Stable Only up to 6 M, Dictating Handling and Formulation Limits

Aqueous perbromic acid solutions remain stable indefinitely at room temperature up to a maximum concentration of 6 M (approximately 55% HBrO₄) [1]. Above this threshold, autocatalytic decomposition initiates, producing bromic acid and oxygen, with the reaction proceeding to completion at concentrations near 80% [1]. By contrast, perchloric acid can be concentrated to 73.6% (HClO₄·2H₂O) and even to the monohydrate (84.6%) with commercial availability [2], while periodic acid exists as stable crystalline hydrates [3]. The 6 M limit for HBrO₄ imposes specific procurement and handling constraints absent for its analogs.

Stability Limit
Head-to-head
≤6 M (55% HBrO₄) stable
Procurement must respect concentration ceiling; autocatalytic decomposition above
Perchloric acid stable to 84.6% for comparison
Solution stability Autocatalytic decomposition Safe handling

Validated Application Scenarios for Perbromic Acid (CAS 19445-25-1) Based on Quantitative Differentiation


Synthesis of High-Purity Perbromate Salts (e.g., KBrO₄, NH₄BrO₄)

Perbromic acid serves as the essential precursor for preparing perbromate salts via neutralization with bases [1]. The acid's 6 M aqueous stability limit [2] dictates that perbromate synthesis must be conducted at or below this concentration to avoid autocatalytic decomposition. Potassium perbromate (KBrO₄), produced from HBrO₄ and KOH, exhibits thermal decomposition at 275–280 °C to KBrO₃, a distinct thermal signature useful for purity verification [2]. This application is uniquely enabled by HBrO₄; neither perchloric nor periodic acid can generate perbromate salts.

Specialized Oxidation Reactions Requiring Potential Between 1.6 V and 2.0 V

The 1.76 V reduction potential of the BrO₄⁻/BrO₃⁻ couple [1] positions HBrO₄ as a selective oxidant for substrates that are over-oxidized by perchloric acid (2.0–2.1 V under hot concentrated conditions) [2] but under-oxidized by periodic acid (1.6 V) [3]. At 12 M concentration, HBrO₄ rapidly oxidizes chloride, whereas dilute solutions oxidize iodide and bromide slowly but leave chloride untouched [4], enabling tunable halide oxidation selectivity not achievable with other perhalogen acids.

Non-Aqueous Superacid Protonation Studies

Perbromic acid's sixfold greater acid strength relative to perchloric acid in anhydrous HF [1] makes it a candidate for protonation studies requiring ultra-strong acidity in non-aqueous media. The estimated Hammett acidity function (H₀) of approximately -13.8 for neat HBrO₄ [1] exceeds that of pure HClO₄, positioning HBrO₄ among the strongest isolable Brønsted acids for specialized superacid applications.

Precursor for Perbromyl Fluoride (BrO₃F) Synthesis

Perbromic acid, via its potassium perbromate salt, is the entry point for synthesizing perbromyl fluoride (BrO₃F) through reaction with SbF₅ in anhydrous HF [1]. BrO₃F exhibits markedly higher reactivity than its chlorine analog ClO₃F [1], enabling bromine-specific fluorination chemistry that cannot be accessed using perchloric acid-derived perchloryl fluoride.

Application
Selection Property
Validation Focus
Perbromate salt synthesis
Concentration-controlled neutralization
Purity via thermal decomposition signature (KBrO₄ → KBrO₃ at 275–280 °C)
Tunable halide oxidation
Concentration-dependent halide selectivity
Oxidation endpoint review (iodide/bromide vs chloride response)
Non-aqueous superacid studies
Ultra-strong acidity in HF medium
Protonation context; H₀ ≈ -13.8 reported
Perbromyl fluoride precursor
KBrO₄ → BrO₃F via SbF₅/HF
Bromine-specific fluorination reactivity

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